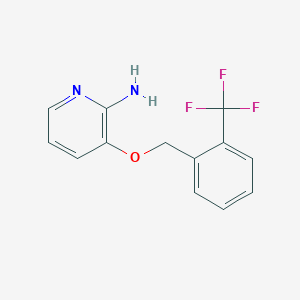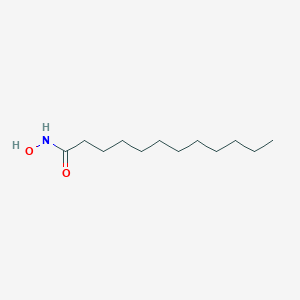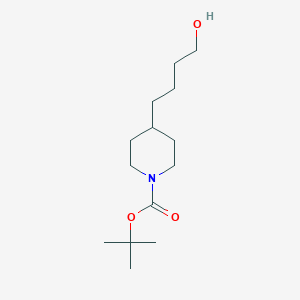
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine
Übersicht
Beschreibung
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system, and play a critical role in regulating synaptic transmission. TFB-TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine inhibits the reuptake of glutamate by binding to EAATs. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. However, 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine's ability to selectively inhibit EAATs makes it a promising therapeutic agent, as it can modulate glutamate levels without affecting other neurotransmitters.
Biochemische Und Physiologische Effekte
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has been shown to have a number of biochemical and physiological effects. In addition to its effects on glutamate reuptake, 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has been shown to increase GABA levels in the brain, which can have anxiolytic and anticonvulsant effects. 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has also been shown to increase the release of dopamine and serotonin, which can have positive effects on mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine's ability to selectively inhibit EAATs makes it a valuable tool for studying the role of glutamate in neurological disorders. However, its potency and selectivity can also be a limitation, as it can lead to off-target effects and toxicity. Additionally, 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine's complex synthesis process and high cost can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are a number of potential future directions for research involving 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine. One area of interest is the development of more selective and potent EAAT inhibitors that can be used for therapeutic purposes. Additionally, further research is needed to better understand the role of glutamate in neurological disorders and to identify new targets for drug development. Finally, the development of new synthesis methods for 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine and other EAAT inhibitors could lead to more cost-effective and efficient production.
Wissenschaftliche Forschungsanwendungen
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models of epilepsy, 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has been shown to reduce seizure activity and protect against neuronal damage. 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has also been studied for its potential use in stroke therapy, as it has been shown to reduce infarct size and improve neurological function in animal models. Additionally, 3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
117523-95-2 |
|---|---|
Produktname |
3-(2-Trifluoromethyl-benzyloxy)-pyridin-2-ylamine |
Molekularformel |
C13H11F3N2O |
Molekulargewicht |
268.23 g/mol |
IUPAC-Name |
3-[[2-(trifluoromethyl)phenyl]methoxy]pyridin-2-amine |
InChI |
InChI=1S/C13H11F3N2O/c14-13(15,16)10-5-2-1-4-9(10)8-19-11-6-3-7-18-12(11)17/h1-7H,8H2,(H2,17,18) |
InChI-Schlüssel |
DIVSEFVCSVCCSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)C(F)(F)F |
Synonyme |
3-(2-trifluoromethyl-benzyloxy)-pyridin-2-ylamine |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)

![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)
